molecular formula C16H20FNO3 B187916 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 304666-33-9

3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No. B187916
M. Wt: 293.33 g/mol
InChI Key: MSEIWOOIEJSTAK-UHFFFAOYSA-N
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Description

The compound “3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid” has the molecular formula C16H20FNO3 . It has a molecular weight of 293.33 g/mol . The compound has several synonyms, including “3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid” and “3-(4-fluorophenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid” among others .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21) . The canonical SMILES string is CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 2.7 . This value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body.

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound has been subject to structural analysis and characterization using techniques like IR, NMR, EA, ES-MS, and X-ray diffraction, revealing significant details about its molecular configuration and interactions via hydrogen bonding (Huang et al., 2003).

Antitumor Activity

  • Derivatives of similar structures have been synthesized and evaluated for antitumor activity. Accessible carboxylic acids were transformed through cascade transformations into (1,2-azolyl)-3-carbonyl azides and then into 1-(1,2-azolyl)-3-aryl(heteryl)carbamides, with some compounds exhibiting high antitumor activity (Potkin et al., 2014).

Application in Glucose Sensing Materials

  • Derivatives of the compound have been used to construct glucose sensing materials operating at physiological pH, indicating potential applications in biomedical sensing technologies (Das et al., 2003).

Fluorescent pH Sensor

  • The compound's structure enables it to function as a fluorescent pH sensor in both solution and solid state, demonstrating its utility in developing sensitive diagnostic tools (Yang et al., 2013).

PET Imaging Agents

  • The compound and its enantiomers have been synthesized and evaluated as PET imaging agents, offering potential applications in diagnostic imaging of tumors and other diseases (Pickel et al., 2021).

Antibacterial Agents

  • Compounds containing 4-fluorophenyl groups have been synthesized and screened for antibacterial activities, suggesting the potential of such compounds in developing new antibacterial drugs (Holla et al., 2003).

properties

IUPAC Name

3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEIWOOIEJSTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389335
Record name 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid

CAS RN

304666-33-9
Record name 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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